RIPK1-IN-4

RIPK1 Necroptosis Inhibitor Potency

RIPK1-IN-4 (Compound 8) is a superior chemical probe for RIPK1 kinase studies. Unlike Necrostatin-1 (allosteric, IC50 ~182-754 nM), RIPK1-IN-4 is a type II inhibitor that specifically stabilizes the inactive DLG-out conformation with an IC50 of 16 nM (RIPK1) and 10 nM (ADP-Glo), ensuring complete pathway blockade at low nanomolar concentrations. Its co-crystal structure (PDB: 4NEU) provides atomic-level binding insights, making it an indispensable benchmark for SAR campaigns. Choose RIPK1-IN-4 for unmatched potency and conformational specificity.

Molecular Formula C23H23N5O2
Molecular Weight 401.5 g/mol
Cat. No. B2989328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRIPK1-IN-4
Molecular FormulaC23H23N5O2
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CC=CC4=C3C=CN=C4N
InChIInChI=1S/C23H23N5O2/c1-23(2,3)19-13-20(28-30-19)27-22(29)26-15-9-7-14(8-10-15)16-5-4-6-18-17(16)11-12-25-21(18)24/h4-13H,1-3H3,(H2,24,25)(H2,26,27,28,29)
InChIKeySLRYMOUSQMDJPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





RIPK1-IN-4: Chemical Profile, Mechanism, and Procurement Considerations for Research Use


RIPK1-IN-4 (Compound 8; CAS 1481641-08-0) is a type II kinase inhibitor of receptor-interacting protein 1 kinase (RIPK1/RIP1) [1]. It binds to the DLG-out inactive conformation of RIPK1 and exhibits inhibitory potency with IC50 values of 16 nM against RIPK1 and 10 nM in an ADP-Glo kinase assay [1]. This compound belongs to the 1-aminoisoquinoline chemotype and is utilized as a chemical probe for studying RIPK1-dependent necroptosis and inflammation pathways . Its structural binding mode has been confirmed by X-ray crystallography (PDB ID: 4NEU) [2]. Vendors report high purity (≥98%) suitable for in vitro and cellular studies .

Why RIPK1-IN-4 is Not Interchangeable with First-Generation or ATP-Competitive RIPK1 Inhibitors


Substituting RIPK1-IN-4 with generic RIPK1 inhibitors like Necrostatin-1 (Nec-1) or ATP-competitive clinical candidates can fundamentally alter experimental outcomes due to distinct differences in potency, binding mode, and kinase conformation selectivity [1]. While Nec-1 binds allosterically and exhibits weak biochemical potency (IC50 ~182-754 nM), RIPK1-IN-4 is a type II inhibitor that specifically recognizes and stabilizes the inactive DLG-out conformation of RIPK1, which is crucial for disrupting necroptotic signaling complexes . Furthermore, unlike some type I inhibitors that compete with ATP in the active conformation, the type II binding mode of RIPK1-IN-4 may confer distinct selectivity profiles and cellular residence times [1]. The quantitative evidence below demonstrates why RIPK1-IN-4 is a superior tool compound for studies requiring potent, conformation-specific RIPK1 inhibition.

Quantitative Differentiation Evidence for RIPK1-IN-4 Relative to Key Comparators


Biochemical Potency Advantage Over First-Generation Inhibitor Necrostatin-1 (Nec-1)

RIPK1-IN-4 demonstrates superior biochemical inhibition of RIPK1 kinase activity compared to the first-generation inhibitor Necrostatin-1 (Nec-1). In ADP-Glo kinase assays, RIPK1-IN-4 exhibits an IC50 of 10 nM [1], while Nec-1 shows significantly weaker inhibition with an EC50 of 182 nM for RIPK1 and an IC50 reported at approximately 754 nM in similar biochemical assays [2]. This represents an 18-fold to 75-fold improvement in potency depending on the specific comparator metric.

RIPK1 Necroptosis Inhibitor Potency

Conformation-Specific Binding: Type II DLG-Out Inhibition Differentiates RIPK1-IN-4 from ATP-Competitive Inhibitors

RIPK1-IN-4 is a type II kinase inhibitor that specifically binds to and stabilizes the DLG-out inactive conformation of RIPK1 [1]. This is confirmed by X-ray crystallography showing the compound occupying the hydrophobic back pocket adjacent to the ATP-binding site in the DLG-out state (PDB ID: 4NEU) [2]. In contrast, clinical candidate GSK2982772 is a type III allosteric inhibitor, and Nec-1 is an ATP-competitive allosteric modulator [3]. The type II binding mode of RIPK1-IN-4 provides a structurally distinct approach to inhibiting RIPK1 kinase function by locking the kinase in an inactive state, which may offer advantages in selectivity over inhibitors that target the active conformation.

Type II Kinase Inhibitor DLG-out Conformation RIPK1

Comparative Potency Against Structurally Similar 1-Aminoisoquinoline Analogs

Within the 1-aminoisoquinoline chemotype series, RIPK1-IN-4 (Compound 8) represents an optimized inhibitor with a balanced potency profile. The parent series was identified from kinase-focused screening sets, and RIPK1-IN-4 exhibits an IC50 of 16 nM against RIPK1 [1]. While direct comparative data for all series analogs is not fully disclosed, the compound's potency is within the low nanomolar range typical of optimized leads in this chemotype. In contrast, earlier or less optimized 1-aminoisoquinolines reported in the same study may exhibit reduced potency due to suboptimal substitution patterns.

Structure-Activity Relationship 1-Aminoisoquinoline RIPK1

Validated Research Applications and Industrial Use Cases for RIPK1-IN-4


Mechanistic Studies of RIPK1-Dependent Necroptosis in In Vitro Models

RIPK1-IN-4 is optimally deployed as a chemical probe to dissect RIPK1 kinase-dependent necroptosis signaling in cellular models. Its potent inhibition of RIPK1 (IC50 = 16 nM) [1] ensures complete blockade of necroptotic pathways at low nanomolar concentrations, allowing researchers to confidently attribute observed phenotypes to RIPK1 kinase activity. The compound's type II binding mode to the DLG-out inactive conformation provides a complementary tool to type I or III inhibitors when investigating conformation-specific signaling roles . Typical cellular assays include TNFα/zVAD-induced necroptosis in L929 murine fibroblasts or human U937 cells, where RIPK1-IN-4 can be benchmarked against controls like Nec-1 to validate RIPK1 dependency [1].

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry Optimization

As a structurally defined 1-aminoisoquinoline derivative, RIPK1-IN-4 serves as a benchmark compound for SAR campaigns aimed at developing novel RIPK1 inhibitors. Its co-crystal structure with the RIPK1 kinase domain (PDB ID: 4NEU) [2] provides atomic-level insight into the type II binding mode, enabling structure-based drug design efforts. Procurement of RIPK1-IN-4 allows medicinal chemists to establish a baseline for potency (IC50 = 16 nM) and selectivity when evaluating new analogs, ensuring that synthetic efforts are benchmarked against a well-characterized standard [1].

Selectivity Profiling and Off-Target Assessment in Kinase Panels

RIPK1-IN-4 is reported to be a selective type II RIPK1 inhibitor [1]. Researchers engaged in kinase selectivity profiling can utilize this compound as a reference standard to compare the selectivity fingerprints of novel RIPK1 inhibitors. By running RIPK1-IN-4 alongside test compounds in broad kinase panels, scientists can quantify relative selectivity and identify potential off-target liabilities. The compound's established potency and binding mode provide a consistent benchmark for these comparative analyses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for RIPK1-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.